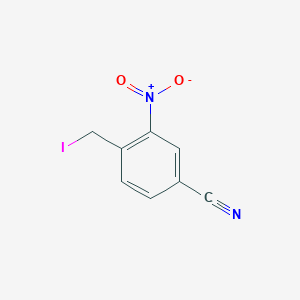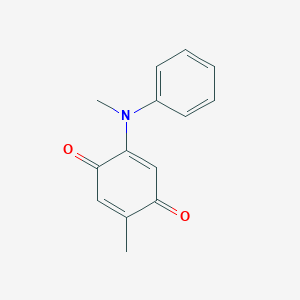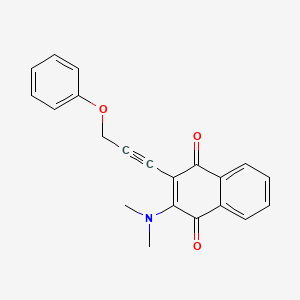
4-(Iodomethyl)-3-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Iodomethyl)-3-nitrobenzonitrile is an organic compound characterized by the presence of an iodomethyl group, a nitro group, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-3-nitrobenzonitrile typically involves the nitration of a suitable benzonitrile precursor followed by iodination. One common method involves the nitration of 4-methylbenzonitrile to form 4-methyl-3-nitrobenzonitrile, which is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Iodomethyl)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Products include azides, nitriles, and thiols.
Reduction: The major product is 4-(Aminomethyl)-3-nitrobenzonitrile.
Oxidation: The major product is 4-(Carboxymethyl)-3-nitrobenzonitrile.
Wissenschaftliche Forschungsanwendungen
4-(Iodomethyl)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Iodomethyl)-3-nitrobenzonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Bromomethyl)-3-nitrobenzonitrile
- 4-(Chloromethyl)-3-nitrobenzonitrile
- 4-(Fluoromethyl)-3-nitrobenzonitrile
Uniqueness
4-(Iodomethyl)-3-nitrobenzonitrile is unique due to the presence of the iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine analogs. This increased reactivity makes it a valuable intermediate in organic synthesis.
Eigenschaften
| 90178-76-0 | |
Molekularformel |
C8H5IN2O2 |
Molekulargewicht |
288.04 g/mol |
IUPAC-Name |
4-(iodomethyl)-3-nitrobenzonitrile |
InChI |
InChI=1S/C8H5IN2O2/c9-4-7-2-1-6(5-10)3-8(7)11(12)13/h1-3H,4H2 |
InChI-Schlüssel |
CBOHDANLUOKOSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
